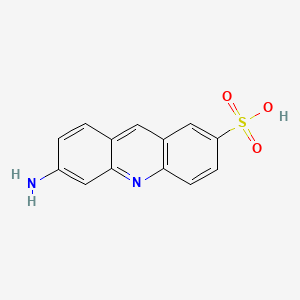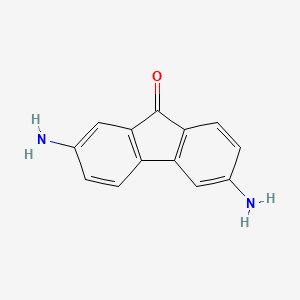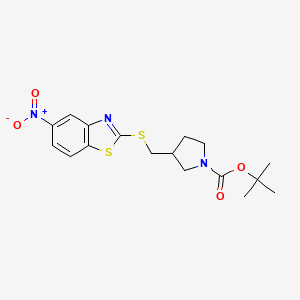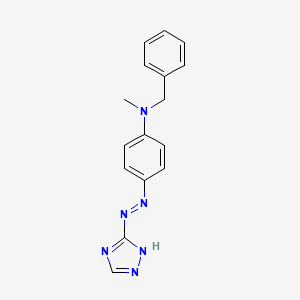
7-Acridinesulfonic acid, 3-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acridinesulfonic acid, 3-amino-: is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The structure of 7-Acridinesulfonic acid, 3-amino- consists of an acridine core with a sulfonic acid group at the 7th position and an amino group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acridinesulfonic acid, 3-amino- typically involves the introduction of the sulfonic acid group and the amino group onto the acridine core. One common method is the sulfonation of acridine followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of sulfuric acid for sulfonation and nitric acid for nitration, followed by catalytic hydrogenation for reduction .
Industrial Production Methods: Industrial production of 7-Acridinesulfonic acid, 3-amino- may involve large-scale sulfonation and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Acridinesulfonic acid, 3-amino- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonic acid group under basic conditions
Major Products:
Oxidation: Nitro derivatives of 7-Acridinesulfonic acid, 3-amino-.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 7-Acridinesulfonic acid, 3-amino- is used as a building block in the synthesis of more complex acridine derivatives, which are valuable in organic synthesis and materials science .
Biology: In biological research, acridine derivatives are studied for their interactions with DNA and proteins. They are used as fluorescent probes and in the development of diagnostic assays .
Medicine: Acridine derivatives, including 7-Acridinesulfonic acid, 3-amino-, have shown potential as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerase enzymes .
Industry: In the industrial sector, acridine derivatives are used as dyes, pigments, and fluorescent markers. They are also employed in the development of new materials with unique optical properties .
Mécanisme D'action
The mechanism of action of 7-Acridinesulfonic acid, 3-amino- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness: 7-Acridinesulfonic acid, 3-amino- is unique due to the presence of both the sulfonic acid and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, including chemistry, biology, and medicine .
Propriétés
Numéro CAS |
64046-86-2 |
|---|---|
Formule moléculaire |
C13H10N2O3S |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
6-aminoacridine-2-sulfonic acid |
InChI |
InChI=1S/C13H10N2O3S/c14-10-2-1-8-5-9-6-11(19(16,17)18)3-4-12(9)15-13(8)7-10/h1-7H,14H2,(H,16,17,18) |
Clé InChI |
VFLMIPREASACDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)













